2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 432018-14-9) is a heterocyclic compound with the molecular formula C₁₃H₇ClN₄O₃ and a molecular weight of 302.67 g/mol, supplied at a minimum purity specification of 95%. It belongs to the 1,2,4-oxadiazole class, a privileged scaffold in drug discovery known for its activity against neurodegenerative targets and microbial infections.

Molecular Formula C13H7ClN4O3
Molecular Weight 302.67
CAS No. 432018-14-9
Cat. No. B2823232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
CAS432018-14-9
Molecular FormulaC13H7ClN4O3
Molecular Weight302.67
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C13H7ClN4O3/c14-10-5-4-8(18(19)20)7-9(10)13-16-12(17-21-13)11-3-1-2-6-15-11/h1-7H
InChIKeyWFDDATFBTRCTKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 432018-14-9): A 1,2,4-Oxadiazole Building Block for Medicinal Chemistry and Materials Research


2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 432018-14-9) is a heterocyclic compound with the molecular formula C₁₃H₇ClN₄O₃ and a molecular weight of 302.67 g/mol, supplied at a minimum purity specification of 95% . It belongs to the 1,2,4-oxadiazole class, a privileged scaffold in drug discovery known for its activity against neurodegenerative targets and microbial infections [1]. The compound features a pyridin-2-yl group at the oxadiazole 3-position and a 2-chloro-5-nitrophenyl substituent at the 5-position, a specific regiochemical arrangement that distinguishes it from its 1,3,4-oxadiazole isomers and other positional analogs [2].

Why 2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine Cannot Be Replaced by Generic 1,2,4-Oxadiazole Analogs


The 1,2,4-oxadiazole scaffold supports diverse regioisomers, but the specific positioning of the pyridyl group and the chloronitrophenyl ring on the oxadiazole core is not interchangeable without altering electronic properties, target binding, and physicochemical behavior. Comprehensive structure-activity relationship (SAR) studies on nitro-substituted di(hetero)aryl oxadiazoles have demonstrated that the 1,2,4-oxadiazole isomer series exhibits distinct cholinesterase inhibition and antimicrobial potency profiles compared to the 1,3,4-series, with the 3,5-dinitrophenyl moiety being a key determinant of activity [1]. The target compound's single nitro group and chlorine substitution pattern create a unique electronic environment that cannot be replicated by the unsubstituted, methyl-substituted, or dinitro analogs often offered as alternatives [1]. Furthermore, the pyridin-2-yl regioisomer (target compound) and the pyridin-4-yl regioisomer (e.g., 3-(4-chloro-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole) differ in computed LogP by approximately 0.97 units (2.9 vs. ~3.87) [2], a difference sufficient to alter membrane permeability, solubility, and biological assay outcomes. Procurement of a generic analog without verifying exact regiochemistry risks undermining experimental reproducibility.

Quantitative Differentiation Evidence for 2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 432018-14-9)


Regiochemical Differentiation: Pyridin-2-yl 1,2,4-Oxadiazole vs. Pyridin-4-yl Isomer

The target compound is the pyridin-2-yl regioisomer, whereas the closest commercially available analog, 2-[3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine, is a pyridin-2-yl positional isomer with inverted oxadiazole connectivity. The computed XLogP3-AA of the target compound is 2.9 [1], while the LogD (pH 7.4) of the 5-yl regioisomer is 3.87 [2]. This approximately 0.97 log unit difference in lipophilicity can influence membrane permeability and non-specific binding. Additionally, the topological polar surface area (TPSA) of the target compound is 84.7 Ų [1] vs. 97.63 Ų for the 5-yl regioisomer [2], a 12.93 Ų difference that affects oral bioavailability prediction.

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Oxadiazole Isomer Class Potency Differentiation: 1,2,4-Oxadiazoles vs. 1,3,4-Oxadiazoles in Cholinesterase Inhibition

A comprehensive activity profiling study of nitro-substituted di(hetero)aryl oxadiazoles established that 1,3,4-oxadiazole isomers generally favor antimicrobial activity, while the 1,2,4-oxadiazole series, to which the target compound belongs, is associated with more potent acetylcholinesterase (AChE) inhibition [1]. In that study, AChE IC₅₀ values as low as 1.47 µM were achieved by 1,2,4-oxadiazole analogs, outperforming rivastigmine in several cases [1]. The target compound, bearing a single nitro group and a chlorine atom, occupies a specific position in the SAR landscape distinct from the 3,5-dinitrophenyl-optimized leads, offering a differentiated tool compound profile for probing the contribution of halogen substitution to enzyme inhibition.

Cholinesterase Inhibition Alzheimer's Disease SAR

Computed Hydrogen Bond Acceptor Count and Drug-Likeness Differentiation

The target compound has a hydrogen bond acceptor (HBA) count of 6, a rotatable bond count of 2, and a hydrogen bond donor count of 0 [1]. These computed descriptors place it within favorable drug-like space (Lipinski rules) while offering a distinct HBA profile compared to common dechlorinated or des-nitro analogs. The chlorine substituent contributes to polarizability without adding hydrogen bond donors, a feature that can enhance target binding while maintaining permeability. In contrast, analogs where the chlorine is replaced by a methyl group lose this polarizability advantage, and analogs with an additional nitro group (dinitro derivatives) increase the TPSA and reduce permeability.

Drug Design Physicochemical Properties Lead Optimization

Purity Specification and Batch-to-Batch Consistency for Reproducible Research

The compound is supplied with a minimum purity specification of 95% . In the 1,2,4-oxadiazole building block market, purity can vary between 90% and 97% depending on the supplier and synthetic route. The stated 95% minimum ensures that impurities, including positional isomers and unreacted precursors, are controlled to ≤5%, which is critical for biological assay reproducibility where even minor impurities can confound IC₅₀ determinations at sub-micromolar concentrations [1].

Chemical Procurement Reproducibility Quality Control

Antimicrobial Minhibition Concentration Anchor for Nitro-Substituted 1,2,4-Oxadiazoles

In the 2026 SAR study of nitro-substituted 1,2,4-oxadiazoles, several compounds demonstrated potent antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 2 µM against Mycobacterium tuberculosis, atypical mycobacteria, and methicillin-resistant Staphylococcus aureus (MRSA) [1]. The target compound, bearing a 2-chloro-5-nitrophenyl substituent, occupies a unique position in the nitro-substitution matrix; the chlorine atom introduces electronic effects distinct from the 3,5-dinitrophenyl lead series, providing a tool to probe halogen-specific contributions to antimycobacterial activity.

Antimicrobial Mycobacterium tuberculosis MRSA

Optimal Application Scenarios for 2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 432018-14-9) Based on Quantitative Evidence


Medicinal Chemistry: Acetylcholinesterase Inhibitor Lead Optimization

The 1,2,4-oxadiazole class, to which this compound belongs, has demonstrated acetylcholinesterase IC₅₀ values as low as 1.47 µM, outperforming rivastigmine in multiple instances [1]. The target compound's specific chloro-nitrophenyl substitution pattern occupies a distinct SAR niche, enabling medicinal chemists to probe the contribution of chlorine-mediated electronic effects to AChE binding. Its computed physicochemical profile (XLogP3 = 2.9, HBA = 6, TPSA = 84.7 Ų) [2] supports blood-brain barrier penetration assessment, making it a rational choice for CNS-targeted library synthesis.

Antimicrobial Drug Discovery: Antitubercular and Anti-MRSA Scaffold Development

Nitro-substituted 1,2,4-oxadiazoles have demonstrated MIC values ≥ 2 µM against M. tuberculosis and MRSA in standardized in vitro assays [1]. The target compound, featuring a 2-chloro-5-nitrophenyl group, provides a halogenated entry point for structure-activity expansion that is distinct from the 3,5-dinitrophenyl leads. Procurement of this specific regioisomer ensures that observed antimicrobial activity can be reliably attributed to the intended molecular structure, avoiding confounding effects from regioisomeric impurities .

Computational Chemistry and Molecular Modeling: Drug-Likeness Benchmarking

With a computed XLogP3 of 2.9, zero hydrogen bond donors, six hydrogen bond acceptors, and two rotatable bonds [2], this compound serves as a drug-like reference point for in silico library design. Its physicochemical descriptor set fills a specific gap between more lipophilic analogs (LogD ~3.87 for the 5-yl regioisomer [3]) and more polar dinitro derivatives, enabling computational chemists to benchmark predictive models across a gradient of lipophilicity within the oxadiazole chemical space.

Organic Electronics: Electron-Transporting Material Intermediate

The 1,2,4-oxadiazole ring substituted with a pyridyl group has been patented as a component of organic electroluminescence (EL) devices, where it functions as an electron-transporting material with high thin-film stability [4]. The target compound's electron-deficient nitro and chloro substituents further enhance electron affinity, making it a candidate intermediate for synthesizing bipolar host materials and electron-transport layers in OLED research, where precise regiochemistry directly impacts device efficiency and durability.

Quote Request

Request a Quote for 2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.